Cytotoxicity Against HepG2 Cells: (+)-Isocupressic Acid Outperforms Cisplatin and Its Acetylated Derivative
In a 2024 cytotoxicity-guided study of Juniperus polycarpos constituents, (+)-isocupressic acid (compound 2) demonstrated potent cytotoxicity against HepG2 hepatocellular carcinoma cells with an IC50 of 3.73 μg/mL, whereas its 3-(acetyloxy)-acetylisocupressic acid derivative (compound 1) was completely ineffective against the same cell line [1]. The standard chemotherapeutic cisplatin showed an IC50 of 12.65 μg/mL in the same assay [1]. Computational docking with CDK1 protein further confirmed superior binding affinity for (+)-isocupressic acid (−31.86 kcal/mol) compared to its acetylated derivative (−19.70 kcal/mol) [1].
| Evidence Dimension | HepG2 cell cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 3.73 μg/mL |
| Comparator Or Baseline | 3-(acetyloxy)-acetylisocupressic acid: ineffective (no measurable IC50); Cisplatin: 12.65 μg/mL |
| Quantified Difference | Target compound 3.4-fold more potent than cisplatin; acetylated derivative completely inactive |
| Conditions | HepG2 human hepatocellular carcinoma cells, MTT assay, 48-hour exposure |
Why This Matters
This head-to-head comparison demonstrates that acetylation at C-3 destroys cytotoxicity entirely, confirming that generic labdane derivatives cannot substitute for the parent compound.
- [1] Naderian, M., Hafez Ghoran, S., Moein, M., et al. (2024). A new labdane diterpenoid, in vitro and in silico cytotoxicity, and protease inhibitory effects of phytochemicals from Juniperus polycarpos K. Koch leaves. Natural Product Research, 39(11). View Source
